molecular formula C3H6BrNO3S B1582212 2-Bromo-n-(methylsulfonyl)acetamide CAS No. 59504-75-5

2-Bromo-n-(methylsulfonyl)acetamide

Cat. No. B1582212
Key on ui cas rn: 59504-75-5
M. Wt: 216.06 g/mol
InChI Key: XHHLSUHCWZXRQI-UHFFFAOYSA-N
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Patent
US05620989

Procedure details

Sodium hydride (1.68 g×60% ) was added to a stirred solution of methanesulfonamide (2.0 g) in dry tetrahydrofuran (20 ml) at room temperature. The resulting solution was stirred at room temperature for 1 hour, as which time it was treated with a solution of bromoacetyl bromide (4.2 g) in dry tetrahydrofuran (10 ml). After 1 hour the solvent was removed under reduced pressure and the residue taken up in water and acidified to pH3. The acidic solution was extracted into ethyl acetate, dried (MgSO4), filtered and the solvent removed under reduced pressure. Recrystallisation from isopropanol afforded the product as white needles: mp 112°-114° C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][S:4]([NH2:7])(=[O:6])=[O:5].[Br:8][CH2:9][C:10](Br)=[O:11]>O1CCCC1>[Br:8][CH2:9][C:10]([NH:7][S:4]([CH3:3])(=[O:6])=[O:5])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)N
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 1 hour, as which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour the solvent was removed under reduced pressure
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The acidic solution was extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallisation from isopropanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(=O)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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